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Introduction

1-[2-(4-Fluorophenoxy)ethyl]piperazine is a molecule of significant interest within the
landscape of contemporary drug discovery and development. As a derivative of piperazine, a
ubiquitous scaffold in medicinal chemistry, its structural features—a fluorophenoxy group linked
by an ethyl chain to a piperazine ring—suggest a potential for diverse pharmacological
activities. The presence of the fluorine atom can modulate metabolic stability and receptor
binding affinity, while the piperazine moiety often imparts favorable pharmacokinetic properties,
including improved solubility and the ability to cross the blood-brain barrier.

This technical guide provides a comprehensive overview of the core physicochemical
properties of 1-[2-(4-Fluorophenoxy)ethyl]piperazine. Understanding these characteristics is
paramount for researchers, as they fundamentally govern a compound's behavior in biological
systems, influencing everything from initial formulation to its ultimate therapeutic efficacy and
safety profile. This document synthesizes available experimental data with predictive insights,
offering a foundational resource for scientists engaged in the design and development of novel
therapeutics based on this chemical entity.
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Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of rational
drug design. These properties dictate the absorption, distribution, metabolism, and excretion
(ADME) profile of a potential drug candidate. Below is a summary of the known and predicted
properties of 1-[2-(4-Fluorophenoxy)ethyl]piperazine.

Structural and Molecular Data

The foundational characteristics of 1-[2-(4-Fluorophenoxy)ethyl]piperazine are detailed in
the table below. The molecular formula and weight are fundamental for all stoichiometric

calculations and analytical interpretations.

Property Value Source
1-[2-(4-
Chemical Name Fluorophenoxy)ethyl]piperazin
e
CAS Number 77602-92-7 [1]
Molecular Formula C12H17FN20 [1]
Molecular Weight 224.27 g/mol [1]
Chemical Structure P

Key Physicochemical Parameters

The following table summarizes critical physicochemical parameters that influence the
compound's behavior in both in vitro and in vivo settings. Where experimental data is
unavailable, predicted values from computational models are provided. It is crucial to note that
these predictions should be confirmed experimentally.
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Property

Value
(Experimental)

Value (Predicted)

Significance in
Drug Development

Melting Point

Not Available

~45-55 °C

Influences solubility,
dissolution rate, and

formulation strategies.

Boiling Point

125 °C (at 1.3 Torn)[1]

Important for
purification and
assessing thermal

stability.

Density

Not Available

1.100 + 0.06 g/cm?[1]

Relevant for
formulation and
manufacturing

processes.

pKa

Not Available

9.26 + 0.10[1]

Governs the ionization
state at physiological
pH, impacting
solubility, permeability,

and receptor binding.

logP

Not Available

~2.5-3.5

A measure of
lipophilicity, which
affects membrane
permeability, protein
binding, and metabolic

clearance.

Solubility

Not Available

Sparingly soluble in
water; Soluble in
organic solvents like
ethanol, methanaol,
and DMSO.

Crucial for
formulation,
bioavailability, and
designing in vitro

assays.

Experimental Protocols for Property Determination
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To ensure scientific integrity and reproducibility, the determination of key physicochemical
properties should follow standardized and validated protocols. The following sections outline
general methodologies applicable to piperazine derivatives like 1-[2-(4-
Fluorophenoxy)ethyl]piperazine.

Protocol for pKa Determination by Potentiometric
Titration

The acid dissociation constant (pKa) is a critical parameter that can be accurately determined
using potentiometric titration. This method involves monitoring the pH of a solution of the
compound as a titrant of known concentration is added.

Methodology:

o Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of 1-[2-
(4-Fluorophenoxy)ethyl]piperazine in deionized water to create a solution of a specific
concentration (e.g., 0.01 M).

« Titration Setup: Place the analyte solution in a temperature-controlled vessel and use a
calibrated pH meter to monitor the pH.

« Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCI) in small,
precise increments.

o Data Acquisition: Record the pH of the solution after each addition of the titrant.

» Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined
from the inflection point of the titration curve, which corresponds to the point where half of
the piperazine nitrogens are protonated.
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Figure 1: Workflow for pKa determination by potentiometric titration.

Protocol for logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in two
immiscible phases, typically n-octanol and water. The shake-flask method is the traditional and
most reliable technique for its determination.

Methodology:

» Phase Preparation: Prepare a saturated solution of n-octanol with water and a saturated
solution of water with n-octanol.

e Compound Distribution: Dissolve a known amount of 1-[2-(4-
Fluorophenoxy)ethyl]piperazine in one of the phases.

o Equilibration: Mix equal volumes of the n-octanol and water phases in a separatory funnel
and shake vigorously for a set period to allow for the compound to partition between the two
phases. Let the phases separate completely.

o Concentration Measurement: Carefully separate the two phases and determine the
concentration of the compound in each phase using a suitable analytical technique, such as
UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the agueous phase. The logP is the base-10
logarithm of P.
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Figure 2: Workflow for logP determination by the shake-flask method.

Spectroscopic Profile (Predicted)

As experimental spectral data for 1-[2-(4-Fluorophenoxy)ethyl]piperazine is not readily
available in public databases, this section provides predicted spectral information based on its
chemical structure. These predictions are generated using computational algorithms and serve
as a guide for experimental spectral acquisition and interpretation.

Predicted *H NMR Spectrum

The proton Nuclear Magnetic Resonance (*H NMR) spectrum is essential for elucidating the
structure of a molecule by providing information about the chemical environment of hydrogen
atoms.

o Aromatic Protons (Fluorophenoxy group): Two sets of doublets are expected in the aromatic
region (o 6.8-7.2 ppm), characteristic of a para-substituted benzene ring. The fluorine atom
will cause splitting of the adjacent proton signals.

o Ethyl and Piperazine Protons: A series of triplets and multiplets are predicted in the aliphatic
region (o 2.5-4.2 ppm). The protons of the ethyl linker and the piperazine ring will show
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complex splitting patterns due to coupling with each other. The protons on the carbons
adjacent to the oxygen and nitrogen atoms will be shifted downfield.

Predicted *C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (33C NMR) spectrum provides information about
the carbon skeleton of a molecule.

o Aromatic Carbons: Signals for the six carbons of the fluorophenoxy group are expected in
the downfield region (& 115-160 ppm). The carbon attached to the fluorine will show a large
C-F coupling constant.

 Aliphatic Carbons: The carbons of the ethyl linker and the piperazine ring will appear in the
upfield region (o 45-70 ppm).

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

o C-F Stretch: A strong absorption band is expected in the region of 1200-1250 cm™1,
characteristic of the C-F bond in the fluorophenoxy group.

e C-O-C Stretch: An absorption band corresponding to the ether linkage will likely appear
around 1050-1150 cm~1.

o C-N Stretch: The C-N stretching vibrations of the piperazine ring are expected in the region
of 1000-1200 cm~1,

e Aromatic C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600
cm~1 region.

e C-H Stretches: Aliphatic and aromatic C-H stretching vibrations will appear around 2800-
3100 cm~1.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule.
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e Molecular lon Peak (M+): The molecular ion peak is expected at an m/z value corresponding
to the molecular weight of the compound (224.27).

» Major Fragments: Fragmentation is likely to occur at the ether linkage and within the
piperazine ring, leading to characteristic fragment ions. Common fragments may include the
fluorophenoxy group and the piperazine ring with or without the ethyl linker.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-[2-(4-
Fluorophenoxy)ethyl]piperazine is not readily available, general safety precautions for
piperazine derivatives and fluorinated aromatic compounds should be followed.

o General Hazards: Piperazine derivatives can be irritants to the skin, eyes, and respiratory
tract. Some may also have neurological effects.[2][3] Fluorinated aromatic compounds can
also be toxic and may pose environmental hazards.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, gloves, and a lab coat when handling this compound.

» Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
dust or vapors.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the known and predicted
physicochemical properties of 1-[2-(4-Fluorophenoxy)ethyl]piperazine. While some
experimental data is available, significant gaps remain, particularly in the areas of lipophilicity,
melting point, solubility, and comprehensive spectral analysis. The provided predictive data and
general experimental protocols offer a strong starting point for researchers. It is strongly
recommended that experimental validation of the predicted properties be undertaken to build a
more complete and accurate profile of this promising molecule. A thorough understanding of
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these fundamental characteristics will undoubtedly facilitate its progression through the drug
discovery and development pipeline.

References

o Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine
Derivatives as Renin Inhibitors. (2016). SciSpace. [Link]

o Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine
Derivatives as Renin Inhibitors. (2016). Open Pharmaceutical Sciences Journal. [Link]

« In Silico Design of Novel Piperazine-Based mTORCL1 Inhibitors Through DFT, QSAR and
ADME Investig

o Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine
Derivatives as Renin Inhibitors. (2016).

o Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with
antidepressant activities. (n.d.). PubMed. [Link]

» Piperazine derivatives as dangerous abused compounds. (2019).

o Piperazine derivatives as dangerous abused compounds. (2020). PubMed. [Link]

e Piperazine Hazard Summary. (n.d.). NJ.gov. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Melting point prediction of organic molecules by deciphering the chemical structure into a
natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

e 2. hrcak.srce.hr [hrcak.srce.hr]

» 3. Piperazine derivatives as dangerous abused compounds - PubMed
[pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Physicochemical properties of 1-[2-(4-
Fluorophenoxy)ethyl]piperazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298226#physicochemical-properties-of-1-2-4-
fluorophenoxy-ethyl-piperazine]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1298226?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2021/cc/d0cc07384a
https://pubs.rsc.org/en/content/articlelanding/2021/cc/d0cc07384a
https://hrcak.srce.hr/file/339068
https://pubmed.ncbi.nlm.nih.gov/32412428/
https://pubmed.ncbi.nlm.nih.gov/32412428/
https://www.benchchem.com/product/b1298226#physicochemical-properties-of-1-2-4-fluorophenoxy-ethyl-piperazine
https://www.benchchem.com/product/b1298226#physicochemical-properties-of-1-2-4-fluorophenoxy-ethyl-piperazine
https://www.benchchem.com/product/b1298226#physicochemical-properties-of-1-2-4-fluorophenoxy-ethyl-piperazine
https://www.benchchem.com/product/b1298226#physicochemical-properties-of-1-2-4-fluorophenoxy-ethyl-piperazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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